![molecular formula C19H18N4O3 B2707804 [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone CAS No. 256458-57-8](/img/structure/B2707804.png)
[4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone
Overview
Description
[4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as ion channels, receptors, and enzymes. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of neurotransmitter receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
[4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to modulate the function of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone in lab experiments include its high purity and good yields, making it easy to obtain for research purposes. In addition, the compound has shown promising results in preclinical studies, making it a potential candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the compound has not yet been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone. One potential direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurological disorders. In addition, research could focus on identifying the molecular targets and mechanisms of action of the compound to better understand its therapeutic effects. Further studies could also investigate the safety and efficacy of the compound in clinical trials, paving the way for its potential use in human therapeutics.
Synthesis Methods
The synthesis method for [4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 1-(4-piperazinyl)indole in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
[4-(1H-indol-4-yl)piperazino](4-nitrophenyl)methanone has been extensively studied for its potential applications in drug development. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to exhibit cytotoxic activity against cancer cells and anti-inflammatory effects in animal models. In addition, it has shown potential as a modulator of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
[4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-4-6-15(7-5-14)23(25)26)22-12-10-21(11-13-22)18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOBFOKJXFMNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328447 | |
Record name | [4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730644 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
256458-57-8 | |
Record name | [4-(1H-indol-4-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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